molecular formula C14H10O3 B13004488 Benzaldehyde, 5-benzoyl-2-hydroxy- CAS No. 14898-78-3

Benzaldehyde, 5-benzoyl-2-hydroxy-

Cat. No.: B13004488
CAS No.: 14898-78-3
M. Wt: 226.23 g/mol
InChI Key: RPQGBBKISKLMCW-UHFFFAOYSA-N
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Description

5-BENZOYL-2-HYDROXYBENZALDEHYDE is an organic compound with the molecular formula C14H10O3 It is a derivative of benzaldehyde, featuring both a benzoyl group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-2-HYDROXYBENZALDEHYDE typically involves the formylation of phenol derivatives. One common method is the Reimer-Tiemann reaction, which involves the reaction of phenol with chloroform in the presence of a strong base such as sodium hydroxide . This reaction produces ortho-hydroxybenzaldehyde, which can then be further modified to introduce the benzoyl group.

Industrial Production Methods

Industrial production of 5-BENZOYL-2-HYDROXYBENZALDEHYDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-2-HYDROXYBENZALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated benzaldehydes and other substituted derivatives.

Mechanism of Action

The mechanism of action of 5-BENZOYL-2-HYDROXYBENZALDEHYDE involves its interaction with various molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BENZOYL-2-HYDROXYBENZALDEHYDE is unique due to the presence of both benzoyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

14898-78-3

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

5-benzoyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H10O3/c15-9-12-8-11(6-7-13(12)16)14(17)10-4-2-1-3-5-10/h1-9,16H

InChI Key

RPQGBBKISKLMCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)C=O

Origin of Product

United States

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